1-(3,4-dihydroquinolin-1(2H)-yl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)thio)ethanone
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Overview
Description
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)thio)ethanone is a synthetic organic compound, notable for its complex structure comprising quinoline, pyrazole, and pyridazine moieties. It is of interest in various research fields due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)thio)ethanone involves multiple steps. Starting with the preparation of the 3,4-dihydroquinoline intermediate, a subsequent reaction is carried out with 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine to introduce the pyrazole-pyridazine moiety. The final step involves a thiolation reaction to achieve the desired ethanone derivative. Specific reaction conditions might include the use of appropriate solvents (such as dichloromethane or toluene), catalysts (like palladium), and temperature control to ensure optimal yields.
Industrial Production Methods
For industrial-scale production, optimizing the reaction conditions to improve yield and purity is crucial. This might involve scaling up the batch reactions while ensuring safe handling of reagents, maintaining reaction temperatures using industrial-grade equipment, and employing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)thio)ethanone is capable of undergoing a variety of chemical reactions:
Oxidation: : The compound can be oxidized to form corresponding quinoline-N-oxide derivatives.
Reduction: : Reduction reactions could yield dihydroquinoline or hydroquinoline derivatives.
Substitution: : The presence of multiple reactive sites allows for electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation might use reagents like hydrogen peroxide or m-chloroperbenzoic acid. Reduction reactions may involve catalytic hydrogenation with palladium on carbon or chemical reduction using sodium borohydride. Substitution reactions might require various halogenating agents or nucleophiles depending on the desired functional group transformations.
Major Products
Oxidation typically results in N-oxide derivatives, reduction yields simpler amine derivatives, and substitution reactions can introduce a wide array of functional groups depending on the chosen reagents.
Scientific Research Applications
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)thio)ethanone is valuable in several research domains:
Chemistry: : Used in developing novel synthetic methodologies and studying reaction mechanisms.
Biology: : Investigated for its potential interactions with biological macromolecules, possibly as enzyme inhibitors or receptor modulators.
Medicine: : Explored for therapeutic potential in treating diseases due to its unique structural features.
Industry: : Applicable in material science and organic electronics for synthesizing novel compounds with desired properties.
Mechanism of Action
The exact mechanism of action depends on the specific application. For instance, as a biological agent, it might interact with protein targets via hydrogen bonding, van der Waals forces, or covalent modifications. The molecular pathways involved could include signal transduction modulation, enzyme inhibition, or receptor binding. Detailed studies involving molecular docking and biochemical assays are essential to elucidate these mechanisms.
Comparison with Similar Compounds
Compared to other compounds with quinoline, pyrazole, or pyridazine moieties, 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)thio)ethanone is unique due to its specific combination of these groups. Similar compounds may include:
Quinoline derivatives like chloroquine and quinacrine.
Pyrazole derivatives like celecoxib and pyrazole.
Pyridazine derivatives like cadralazine and pipofezine.
Properties
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]sulfanylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5OS/c1-14-12-15(2)25(23-14)18-9-10-19(22-21-18)27-13-20(26)24-11-5-7-16-6-3-4-8-17(16)24/h3-4,6,8-10,12H,5,7,11,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKHMWAUUDIDHJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)SCC(=O)N3CCCC4=CC=CC=C43)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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